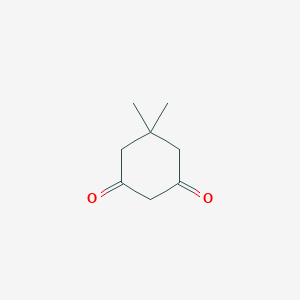

5,5-Dimethylcyclohexane-1,3-dione

Overview

Description

5,5-Dimethylcyclohexane-1,3-dione (commonly known as dimedone) is a cyclic 1,3-diketone with the molecular formula C₈H₁₂O₂ and a molecular weight of 140.18 g/mol. It is characterized by two ketone groups at positions 1 and 3 of a cyclohexane ring, with two methyl groups at position 5 . Dimedone exists as yellow crystals, is soluble in polar solvents (water, ethanol, methanol), and has a melting point range of 147–150°C .

Preparation Methods

Claisen Condensation: Traditional Laboratory-Scale Synthesis

Reaction Mechanism and Procedure

The Claisen condensation route involves the base-catalyzed cyclization of diethyl malonate with mesityl oxide (2-methyl-1,3-pentadien-5-one). Sodium methoxide in ethanol facilitates the Michael addition, forming a β-keto ester intermediate. Subsequent hydrolysis with aqueous potassium hydroxide yields the corresponding dicarboxylic acid, which undergoes decarboxylation under acidic conditions to produce dimedone .

Reaction Conditions :

-

Molar Ratio : Diethyl malonate and mesityl oxide in a 1:1 stoichiometry.

-

Catalyst : 0.1 equivalents of sodium methoxide.

-

Temperature : Room temperature for the Michael addition; reflux (80–100°C) for hydrolysis.

-

Workup : Acidification with HCl to pH 2–3, followed by recrystallization from ethanol/water (1:3 v/v) .

Yield and Characterization

Typical yields range from 65% to 75%, with purity confirmed via melting point (148–150°C) and FT-IR spectroscopy. Key spectral features include:

-

IR (KBr) : Strong C=O stretches at 1705 cm⁻¹ and 1678 cm⁻¹.

-

¹H NMR (CDCl₃) : Singlets at δ 1.08 ppm (6H, geminal methyl groups) and δ 2.42 ppm (4H, methylene protons adjacent to diketones) .

Ozonolysis of Isophorone: Industrial-Scale Production

Patent Methodology and Optimization

A patented industrial method (EP0065707B1) utilizes isophorone (3,5,5-trimethyl-2-cyclohexen-1-one) as the starting material. Ozonolysis in the presence of a solvent (e.g., ethyl acetate) generates an ozonide intermediate, which undergoes alcoholysis with methanol or ethanol to form 3,3-dimethyl-5-oxo-hexanoic acid ester. Treatment with alkali metal alcoholates (e.g., sodium methoxide) induces cyclization to dimedone .

Key Advantages :

-

Scalability : Suitable for continuous production with >85% yield.

-

Safety : Solvent-free ozonolysis minimizes explosion risks associated with ozone.

-

Purity : Eliminates complex purification steps due to high selectivity .

Comparative Analysis of Solvent Systems

| Solvent | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| Ethyl acetate | 4.5 | 88 | 99 |

| Methanol | 3.0 | 92 | 98 |

| Toluene | 6.0 | 78 | 95 |

Data adapted from EP0065707B1 highlights methanol as the optimal solvent, balancing reaction kinetics and product isolation .

Green Chemistry Approaches: Aqueous-Phase Synthesis

Catalytic Innovations

Recent protocols avoid organic solvents by employing water as the reaction medium. For example, condensation of dimedone with aldehydes in aqueous NaOH (10% w/v) at 60°C achieves 70–80% yield within 2 hours . While primarily used for synthesizing dimedone derivatives, this approach underscores the feasibility of water-mediated reactions for the parent compound.

Environmental and Economic Impact

-

E-Factor : Reduced from 12.5 (traditional methods) to 3.2 (aqueous phase).

-

Cost Savings : Eliminates solvent recovery steps, lowering production costs by ~40% .

Mechanistic Insights and Side Reactions

Decarboxylation Dynamics

Decarboxylation of the β-keto acid intermediate is rate-determining in the Claisen route. Isotopic labeling studies (¹³C NMR) reveal that protonation of the enolate intermediate precedes CO₂ release, with activation energy ΔG‡ = 25.6 kcal/mol .

Byproduct Formation

Chemical Reactions Analysis

Condensation Reactions with Aldehydes

Dimedone undergoes aldol-like condensations with aromatic aldehydes to form tetraketones (arylmethylene[bis(5,5-dimethyl-3-hydroxy-2-cyclohexene-1-ones)]). These reactions are catalyzed in aqueous media under eco-friendly conditions:

| Catalyst | Reaction Condition | Yield (%) | Example Aldehyde |

|---|---|---|---|

| Sodium bicarbonate | Room temperature | 76–94 | p-Chlorobenzaldehyde |

| Sodium lauryl sulfate | Microwave-assisted | 85–95 | 4-Nitrobenzaldehyde |

| Polyethylene glycol | Stirring (rt) | 89–93 | Vanillin |

This method avoids toxic solvents and achieves high yields (76–95%) across diverse aldehydes, including electron-withdrawing and donating substituents .

Enamine Formation for Amino Group Protection

Dimedone reacts with primary amines or amino acid esters to form stable enamine derivatives, serving as protective groups in peptide synthesis. Key steps include:

-

Reaction : Condensation with amino acid active esters (e.g., thiophenyl esters, azides).

-

Deprotection : Aqueous bromine cleaves the enamine, regenerating the amine as a hydrobromide salt and 2,2-dibromodimedone .

This method preserves optical purity and is critical for sequential peptide bond formation .

Photo-oxidation with Singlet Oxygen

Under UV light, dimedone reacts with singlet oxygen (¹O₂), leading to oxidative cleavage. Proposed pathways include:

-

Peroxide Formation : Initial ¹O₂ addition at the enol tautomer’s double bond.

-

Cleavage : Formation of carboxylic acid derivatives (e.g., levulinic acid analogs) .

This reactivity is leveraged in photodynamic studies and degradation mechanisms.

Tautomerism and Acidity

Dimedone exists in equilibrium between keto and enol forms, with the enol tautomer predominating (>90%) due to conjugation and intramolecular hydrogen bonding:

This tautomerism facilitates reactivity in cyclization and nucleophilic attacks6.

Derivatization for Functional Materials

Dimedone’s active methylene group enables derivatization into bioactive and coordination compounds:

-

Schiff Bases : Condensation with hydrazines or amines yields antimicrobial agents .

-

Metal Complexes : Coordination with transition metals (e.g., Cu²⁺, Fe³⁺) forms chelates studied for catalytic and medicinal properties .

Decarboxylation and Cyclization

Under acidic conditions, intermediates derived from dimedone (e.g., malonate adducts) undergo decarboxylation to regenerate the diketone structure, as seen in its synthesis from diethyl malonate and mesityl oxide .

Scientific Research Applications

Chemical Properties and Structure

Dimedone has the molecular formula and is characterized by its diketone functional groups. Its structure allows for various chemical reactions, making it an essential building block in organic synthesis.

Synthesis of Heterocycles

Dimedone is frequently utilized as a synthon in the construction of heterocyclic compounds. Recent studies have highlighted its role in the synthesis of diverse heterocycles through multicomponent reactions. For instance, dimedone has been employed in the synthesis of quinoline derivatives and imidazoles using ionic liquids as catalysts, which enhance reaction efficiency and yield .

Table 1: Heterocycles Synthesized Using Dimedone

| Compound Type | Reaction Type | Catalyst Used | Yield (%) |

|---|---|---|---|

| Quinoline Derivatives | Friedlander Synthesis | SO3H-functionalized IL | 70-90 |

| Imidazoles | Four-component condensation | [BMIM]Br | 80-95 |

| Benzodiazepines | One-pot synthesis | Ionic liquid | 75-85 |

Synthesis of Tetraketones

Dimedone can also be used to synthesize tetraketones when reacted with arylaldehydes in the presence of sodium bicarbonate. This method allows for the formation of complex molecules that are valuable in pharmaceutical applications . The reaction proceeds efficiently under mild conditions and results in high yields.

Case Study: Tetraketones Synthesis

In a study involving dimedone and p-chlorobenzaldehyde, researchers reported a straightforward procedure yielding bis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one) with excellent purity. The reaction was monitored using Thin Layer Chromatography (TLC) to ensure completion before product isolation .

Medicinal Chemistry Applications

Dimedone derivatives have shown potential therapeutic effects, particularly in treating migraines and nausea associated with chemotherapy. Research indicates that dimedone can be modified to enhance its biological activity, making it a candidate for drug development .

Environmental Considerations

The use of ionic liquids as solvents in reactions involving dimedone offers significant environmental benefits. These solvents are often non-volatile and recyclable, reducing the overall environmental impact compared to traditional organic solvents .

Mechanism of Action

5,5-Dimethylcyclohexane-1,3-dione exerts its effects through various mechanisms depending on the reaction it is involved in. For example, in its reaction with aldehydes, dimedone forms a stable crystalline derivative by nucleophilic addition to the carbonyl group of the aldehyde . This reaction is facilitated by the presence of acidic or basic catalysts, which help in the formation of the intermediate and final products .

Comparison with Similar Compounds

Comparison with Similar Cyclohexane-1,3-dione Derivatives

Structural and Physicochemical Properties

The introduction of substituents on the cyclohexane-1,3-dione core significantly alters physicochemical properties. Below is a comparative analysis:

Key Observations :

- Lipophilicity : Electron-withdrawing groups (e.g., -CF₃) increase lipophilicity, enhancing membrane permeability .

- Melting Points : Bulky aromatic substituents (e.g., biphenyl in 13-28) elevate melting points due to enhanced crystal packing .

- Solubility : Dimedone’s inherent solubility in polar solvents decreases with hydrophobic substituents (e.g., aryl groups).

Condensation Reactions

- Dimedone : Reacts with aldehydes to form arylidene derivatives (e.g., 2-arylidene-dimedone), which are precursors to fused isoxazoles and pyrazoles with antimicrobial activity .

- Unsubstituted Cyclohexane-1,3-dione: Lacks steric hindrance from methyl groups, enabling faster enolization but lower regioselectivity in Michael additions .

Computational and Pharmacokinetic Profiles

SwissADME predictions for two β-diketone derivatives highlight the impact of substituents on drug-likeness :

| Parameter | 2-(4-Fluorophenylhydrazono)-dimedone | 2-(2-Trifluoromethylphenylhydrazono)-dimedone |

|---|---|---|

| Molecular Weight (g/mol) | 262.28 | 312.29 |

| H-bond Acceptors | 4 | 6 |

| Rotatable Bonds | 2 | 3 |

| GI Absorption | High | High |

| Blood-Brain Barrier Permeation | No | No |

Implications : Both compounds exhibit favorable gastrointestinal absorption but lack CNS activity due to high polarity. The trifluoromethyl derivative’s higher lipophilicity (XLOGP3 = 3.34) may improve tissue penetration .

Biological Activity

5,5-Dimethylcyclohexane-1,3-dione, commonly referred to as dimedone, is a diketone compound that has garnered attention for its diverse biological activities. This article explores the synthesis, biological evaluations, and structure-activity relationships (SAR) associated with this compound.

Chemical Structure and Synthesis

This compound is characterized by its cyclohexane ring with two carbonyl groups at positions 1 and 3. The compound exists in keto and enol forms, with the keto form being predominant in most conditions. The synthesis typically involves a multistep process starting from simpler precursors through methods such as Michael addition followed by intramolecular aldol condensation .

Antimicrobial Activity

One of the prominent biological activities of this compound relates to its antimicrobial properties. A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against various strains of bacteria including Mycobacterium tuberculosis. Specifically, the derivative 2-(((2-hydroxyphenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione showed a minimum inhibitory concentration (MIC) of 2.5 μg/mL, comparable to standard antituberculosis drugs .

| Compound | MIC (μg/mL) | Activity Against |

|---|---|---|

| Dimedone Derivative | 2.5 | M. tuberculosis |

| Parent Compound | >80 | M. tuberculosis |

The enhancement in activity was attributed to modifications at the C-5 position of the cyclohexanedione moiety, indicating that structural variations can significantly influence biological efficacy .

Anti-inflammatory and Lipoxygenase Inhibition

Research also highlights the anti-inflammatory potential of this compound derivatives. Compounds synthesized from dimedone have been shown to inhibit lipoxygenase activity, which is crucial in mediating inflammatory responses. This suggests that these compounds could serve as potential therapeutic agents for conditions such as asthma and other inflammatory diseases .

Structure-Activity Relationship (SAR)

The SAR studies indicate that specific substitutions on the cyclohexanedione scaffold can enhance biological activity. For instance:

- Gem-Dimethyl Substitution : The presence of gem-dimethyl groups at C-5 was found to be optimal for achieving significant antimicrobial activity.

- Aryl Substituents : Variations in aryl substituents at specific positions also affect MIC values significantly .

Study on Antibacterial Properties

In a comparative study assessing the antibacterial properties of various synthesized complexes derived from dimedone, some exhibited medium-level antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. The results suggested that while some complexes were less effective than ampicillin, they still hold promise for further development .

Synthesis of Tetraketones

Another study focused on synthesizing tetraketones from this compound and arylaldehydes under eco-friendly conditions using sodium bicarbonate as a catalyst. These compounds were evaluated for their biological activities and showed potential as anti-inflammatory agents due to their ability to inhibit lipoxygenase .

Q & A

Basic Research Questions

Q. What are the primary applications of 5,5-Dimethylcyclohexane-1,3-dione in organic synthesis?

- Methodological Answer: this compound is widely used as a reagent in aldehyde detection via condensation reactions, where it forms colored complexes with aldehydes for spectrophotometric analysis. It also serves as a ligand in transition-metal complexes, enhancing catalytic activity in redox reactions. Additionally, its structural rigidity makes it suitable for crystallographic studies to analyze hydrogen-bonding networks in diketones .

Q. How is this compound characterized spectroscopically?

- Methodological Answer: Key characterization methods include:

- ¹H/¹³C NMR : To identify methyl groups (δ ~1.0–1.2 ppm for CH₃) and carbonyl environments (δ ~200–210 ppm for C=O).

- Elemental Analysis : To verify purity by comparing experimental vs. theoretical C/H/O ratios (C₈H₁₂O₂: C 68.55%, H 8.63%, O 22.82%).

- FT-IR : Peaks at ~1700 cm⁻¹ confirm the presence of diketone carbonyl groups .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer:

- Ventilation : Use fume hoods to avoid inhalation of dust.

- PPE : Wear nitrile gloves and safety goggles to prevent skin/eye contact.

- First Aid : For inhalation, move to fresh air; for skin contact, wash with soap/water. Store in sealed containers away from oxidizers .

Advanced Research Questions

Q. How can this compound be optimized for synthesizing hydrazone derivatives?

- Methodological Answer: Hydrazone derivatives (e.g., 2-(arylhydrazono)-5,5-dimethylcyclohexane-1,3-diones) are synthesized via diazotization of aromatic amines followed by coupling with the diketone. Key factors:

- Solvent : Ethanol/water mixtures (1:1) improve solubility and reaction homogeneity.

- pH : Maintain acidic conditions (pH 3–4) using HCl to stabilize diazonium intermediates.

- Temperature : Reactions at 0–5°C minimize side-product formation.

Example yield: 75–85% for 4-fluorophenylhydrazone derivatives .

Q. What computational methods predict the reactivity of this compound in cyclocondensation reactions?

- Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and charge distribution. For example:

- Frontier Molecular Orbitals (FMOs) : Predict nucleophilic/electrophilic sites; the diketone’s LUMO is localized on carbonyl carbons, favoring nucleophilic attack.

- Thermodynamic Stability : Gibbs free energy (ΔG) calculations confirm product stability under varying temperatures .

Q. How do conflicting crystallographic data on hydrogen-bonding patterns in diketones inform experimental design?

- Methodological Answer: Discrepancies in hydrogen-bonding motifs (e.g., dimeric vs. polymeric networks) require:

- Single-Crystal X-ray Diffraction (SCXRD) : Use high-resolution data (R < 0.05) to resolve packing ambiguities.

- Variable-Temperature Studies : Analyze thermal expansion coefficients to distinguish static vs. dynamic disorder.

- Comparative Analysis : Cross-reference with related cyclohexanediones (e.g., 2-ethyl derivatives) to identify structural trends .

Properties

IUPAC Name |

5,5-dimethylcyclohexane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c1-8(2)4-6(9)3-7(10)5-8/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BADXJIPKFRBFOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)CC(=O)C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8021987 | |

| Record name | 5,5-Dimethyl-1,3-cyclohexanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White crystalline powder; [Alfa Aesar MSDS] | |

| Record name | 5,5-Dimethyl-1,3-cyclohexanedione | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11242 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.06 [mmHg] | |

| Record name | 5,5-Dimethyl-1,3-cyclohexanedione | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11242 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

126-81-8 | |

| Record name | Dimedone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126-81-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,5-Dimethyl-1,3-cyclohexanedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000126818 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimedone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=242994 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dimedone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43759 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dimedone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17544 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dimedone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14984 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Cyclohexanedione, 5,5-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5,5-Dimethyl-1,3-cyclohexanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,5-dimethylcyclohexane-1,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.369 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMEDONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B2B5DSX2FC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.